molecular formula C10H10Cl2N2O B3072549 5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide CAS No. 1016768-48-1

5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide

Cat. No.: B3072549
CAS No.: 1016768-48-1
M. Wt: 245.1 g/mol
InChI Key: SKQMUIJSLSMGJV-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H10Cl2N2O . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 245.1052 . The empirical formula (Hill Notation) is C10H10Cl2N2O .


Physical and Chemical Properties Analysis

This compound is a solid substance . The molecular weight of this compound is 245.1052 . The empirical formula (Hill Notation) is C10H10Cl2N2O .

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry
One area of application for compounds similar to 5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is in the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, Bakhite et al. (2005) explored the synthesis of novel pyrido and thieno fused pyrimidines and pyrimidobenzimidazoles, highlighting the utility of pyridine carboxamides in constructing complex heterocyclic frameworks with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005). Such compounds have been investigated for various biological activities, including antimicrobial properties, as demonstrated by Abdel-rahman, Bakhite, & Al-Taifi (2002), who synthesized new pyridothienopyrimidines and tested their antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antimicrobial Activity
Compounds derived from pyridine carboxamides have shown significant antimicrobial potential. For example, the synthesis and antimicrobial activity evaluation of 5-hydroxymethyl and related pyridine carboxamides have shown these compounds to possess comparable or even superior efficacy against bacterial and fungal strains compared to standard drugs (Zhuravel et al., 2005). This suggests a promising avenue for the development of new antimicrobial agents leveraging the structural features of pyridine carboxamides.

Polymer Science
In the field of polymer science, pyridine carboxamides serve as monomers for synthesizing novel polymers with unique properties. Faghihi & Mozaffari (2008) developed new polyamides using bis[(4-carboxyanilino) carbonyl] pyridine, demonstrating the adaptability of pyridine carboxamides in creating materials with potential for high-performance applications (Faghihi & Mozaffari, 2008).

Anticancer and NLO Properties
Jayarajan et al. (2019) synthesized and characterized pyridine carboxamide derivatives, further evaluating their non-linear optical (NLO) properties and potential anticancer activity through molecular docking. This research underscores the versatility of pyridine carboxamides in developing compounds with diverse functional applications, including materials science and cancer therapy (Jayarajan et al., 2019).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle all chemicals with appropriate safety measures.

Properties

IUPAC Name

5,6-dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c11-8-3-7(5-13-9(8)12)10(15)14-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQMUIJSLSMGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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